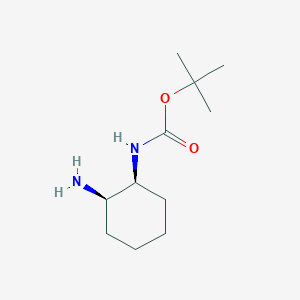
三丁基(1-丙炔基)锡
描述
Tributyl(1-propynyl)tin is an organometallic compound . It is used in various applications requiring non-aqueous solubility such as solar energy and water treatment applications . It can also be used as a starting material in the synthesis of phenyl-substituted pyrimidine-dione .
Synthesis Analysis
Tributyl(1-propynyl)tin can be used as a starting material in the synthesis of phenyl-substituted pyrimidine-dione by reacting with ethyl isocyanate via cycloaddition and Stille coupling reactions .Molecular Structure Analysis
The molecular formula of Tributyl(1-propynyl)tin is C15H30Sn . The number of electrons in each of tin’s shells is 2, 8, 18, 18, 4 and its electron configuration is [Kr] 4d 10 5s 2 5p 2 .Chemical Reactions Analysis
Tributyl(1-propynyl)tin can be used as a starting material in the synthesis of phenyl-substituted pyrimidine-dione by reacting with ethyl isocyanate via cycloaddition and Stille coupling reactions .Physical and Chemical Properties Analysis
Tributyl(1-propynyl)tin has a high boiling point of approximately 250°C and a low melting point of -37°C. It is insoluble in water but soluble in organic solvents, such as benzene, toluene, and chloroform. It has a refractive index of 1.483 (lit.) and a density of 1.082 g/mL at 25 °C (lit.) .科学研究应用
有机锡化合物和毒性
三丁基(1-丙炔基)锡属于一类以剧毒性著称的有机锡化合物。这些化合物,包括三丁基(3-甲基-2-丁烯基)锡等变体,被认为是潜在的毒药,并参与化学中的金属化反应。这些化合物的毒性是其表征和在研究中使用的重要方面 (Naruta、Nishigaichi 和 Maruyama,2003 年).
合成和化学反应
三丁基(1-丙炔基)锡和相关化合物用于各种化学合成。例如,它们参与醛的炔丙基化和艾伦化,展示了它们在有机合成中的多功能性 (Masuyama、Yamazuki、Ohtsuka 和 Kurusu,2006 年). 此外,它们在其他化学结构的固态配位中也发挥作用,正如三氯(4-乙酰氧基丁基)锡的研究中所证明的 (Jaumier、Jousseaume、Tiekink、Biesemans 和 Willem,1997 年).
环境归趋和毒理学研究
作为三丁基锡的衍生物,放射性三丁基[113Sn]锡的合成对于环境归趋和毒理学研究至关重要。该合成对于了解这些化合物对水生环境的影响和行为至关重要 (Rouleau,1998 年).
防污应用和环境问题
三丁基锡化合物在防污技术中具有历史意义。然而,由于其高毒性,人们一直在努力开发环保替代品。全球禁止三丁基锡 (TBT) 及其衍生物凸显了与这些化合物相关的环境和健康风险 (Dobretsov、Dahms 和 Qian,2006 年).
替代防污剂
在限制三丁基锡使用后,新的防污剂进入了市场。已经进行研究以确定这些新物质的环境风险限度,突出了平衡有效的防污性能与环境安全性的持续努力 (van Wezel 和 van Vlaardingen,2004 年).
安全和危害
作用机制
- Hydrosilation : Tributyl(1-propynyl)tin can undergo hydrosilation reactions with silicon compounds containing hydrogen (Si-H) groups. This results in the formation of new Si-C bonds.
- Halogenation : The compound reacts with halogens (Cl, Br, I), replacing butyl groups with halogen atoms on the tin center.
Mode of Action
生化分析
Biochemical Properties
Tributyl(1-propynyl)tin plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to metabotropic glutamate receptor type 1 (mGluR1), which is a G-protein-coupled receptor involved in neurotransmission. The compound acts as a ligand in the synthesis of 18F-labeled triazolo quinoline derivatives, which are used as positron emission tomography (PET) ligands for in vivo imaging of mGluR1 .
Molecular Mechanism
The molecular mechanism of action of Tributyl(1-propynyl)tin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s propynyl group, characterized by a triple bond, contributes to its reactivity and ability to form stable complexes with target biomolecules. For instance, its binding to mGluR1 involves specific interactions with the receptor’s ligand-binding domain, leading to conformational changes that activate or inhibit downstream signaling pathways .
Metabolic Pathways
Tributyl(1-propynyl)tin is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical transformations. One notable pathway is its participation in the synthesis of phenyl-substituted pyrimidine-dione through cycloaddition and Stille coupling reactions. These reactions involve the formation of carbon-carbon bonds, highlighting the compound’s role in complex organic synthesis .
属性
IUPAC Name |
tributyl(prop-1-ynyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H3.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQJLTOSSVXOCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369776 | |
| Record name | Tributyl(1-propynyl)tin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64099-82-7 | |
| Record name | Tributyl(1-propynyl)tin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tributyl(prop-1-yn-1-yl)stannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[(Thiophen-2-yl)carbonyl]pyridine](/img/structure/B1302316.png)







